molecular formula C6H4BrN3S B2472605 5-Bromo-2-(methylthio)pyrimidine-4-carbonitrile CAS No. 1023812-08-9

5-Bromo-2-(methylthio)pyrimidine-4-carbonitrile

Cat. No. B2472605
CAS RN: 1023812-08-9
M. Wt: 230.08
InChI Key: QSEORAMKSVYPIR-UHFFFAOYSA-N
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Description

5-Bromo-2-(methylthio)pyrimidine-4-carbonitrile is a chemical compound that can be used as a pharmaceutical raw material and intermediate . It has been studied for its rapid nucleophilic displacement reactions with nucleophiles under microwave irradiation .


Synthesis Analysis

The synthesis of 5-Bromo-2-(methylthio)pyrimidine-4-carbonitrile involves several steps. One of the methods involves the use of 5-bromopyrimidine, which undergoes direct metallation with lithium diisopropylamide to yield 4-lithio-5-bromopyrimidine .


Molecular Structure Analysis

The molecular formula of 5-Bromo-2-(methylthio)pyrimidine-4-carbonitrile is C6H4BrN3S . The InChI code is 1S/C6H4BrN3S/c1-11-6-8-2-3(7)4(9-6)5(10)11/h2H,1H3 .


Chemical Reactions Analysis

5-Bromopyrimidine, a related compound, has been studied for its rapid nucleophilic displacement reactions with nucleophiles under microwave irradiation . It undergoes direct metallation with lithium diisopropylamide to yield 4-lithio-5-bromopyrimidine .


Physical And Chemical Properties Analysis

5-Bromo-2-(methylthio)pyrimidine-4-carbonitrile is a solid at 20 degrees Celsius . It should be stored under inert gas as it is air sensitive . Its melting point is 177 degrees Celsius .

Safety and Hazards

This compound is considered hazardous. It can cause skin irritation and serious eye irritation . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .

properties

IUPAC Name

5-bromo-2-methylsulfanylpyrimidine-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrN3S/c1-11-6-9-3-4(7)5(2-8)10-6/h3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSEORAMKSVYPIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=C(C(=N1)C#N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrN3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-(methylthio)pyrimidine-4-carbonitrile

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